N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide
Description
The compound N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide (CAS: 545383-46-8, molecular formula: C₁₆H₁₉N₅O₃S) features a complex structure integrating a piperidine-piperazine scaffold with a pyrimidine ring, sulfonyl linker, and acetamide group .
Properties
Molecular Formula |
C22H28N6O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C22H28N6O4S/c1-17(29)25-19-3-5-20(6-4-19)33(31,32)28-11-7-18(8-12-28)21(30)26-13-15-27(16-14-26)22-23-9-2-10-24-22/h2-6,9-10,18H,7-8,11-16H2,1H3,(H,25,29) |
InChI Key |
XFEKWVWGOREUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperidine
The sulfonyl bridge is established by reacting piperidine-4-sulfonyl chloride with 4-aminophenylacetamide under basic conditions. Patent EP2294051B1 details analogous sulfonylation using benzenesulfonyl chlorides and amines in dichloromethane (DCM) with triethylamine (TEA) as a base. Key parameters include:
Acetylation of Aniline Precursor
Prior to sulfonylation, the aniline group in 4-aminophenylacetamide is acetylated using acetic anhydride in pyridine. This step ensures chemoselectivity during subsequent reactions.
Synthesis of Intermediate B: 4-(2-Pyrimidinyl)piperazine-1-carbonyl Chloride
Piperazine Functionalization
Piperazine reacts with 2-chloropyrimidine in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-(2-pyrimidinyl)piperazine. Patent EP2316831A1 highlights similar SNAr reactions, achieving >85% yield with K₂CO₃ as a base.
Carbonyl Chloride Formation
The piperazine intermediate is treated with phosgene (COCl₂) in toluene at −10°C to generate the corresponding carbonyl chloride. Alternative agents like thionyl chloride (SOCl₂) may also be used, though phosgene offers higher purity.
Coupling of Intermediates A and B
Amide Bond Formation
Intermediate A reacts with Intermediate B in anhydrous tetrahydrofuran (THF) using N,N-carbonyldiimidazole (CDI) as a coupling agent. Patent WO2010096619A1 reports analogous amide syntheses with CDI, achieving 92–95% conversion at 25°C. Key considerations:
-
Stoichiometry : 1:1.1 (amine:carbonyl chloride)
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethyl acetate.
Final Purification and Crystallization
The crude product is purified via recrystallization from a 7:3 ethanol/water mixture, yielding white crystalline solids. X-ray diffraction (XRD) analysis, as described in WO2010096619A1, confirms crystallinity with characteristic peaks at 7.9°, 9.2°, and 14.1° 2θ. Purity is validated by HPLC (>99.5%) and NMR spectroscopy.
Optimization Challenges and Solutions
Regioselectivity in Pyrimidinyl Substitution
The SNAr reaction on 2-chloropyrimidine requires careful control of temperature and base strength to avoid over-substitution. K₂CO₃ in DMF at 80°C provides optimal results.
Stability of Carbonyl Chloride
Intermediate B is hygroscopic and prone to hydrolysis. Storage under argon at −20°C and immediate use post-synthesis are critical.
Byproduct Formation During Sulfonylation
Excess sulfonyl chloride leads to di-sulfonylated byproducts. Quenching with ice-cold water and fractional crystallization mitigate this issue.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 (Phosgene Route) | Method 2 (SOCl₂ Route) |
|---|---|---|
| Yield | 88% | 76% |
| Purity (HPLC) | 99.7% | 98.2% |
| Reaction Time | 4 h | 6 h |
| Cost | High | Moderate |
| Scalability | Limited | High |
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anxiolytic Activity
Research has indicated that compounds similar to N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide exhibit anxiolytic properties. A study published in Chemical & Pharmaceutical Bulletin demonstrated that derivatives of cyclic imides with piperazine moieties showed significant anxiolytic effects in animal models .
Antitumor Properties
Preliminary investigations suggest that the compound may possess antitumor activity. In vitro studies have shown that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with pyrimidine substitutions have been evaluated for their ability to inhibit tumor growth .
Neuropharmacological Effects
This compound is also being studied for its neuropharmacological effects, particularly in relation to central nervous system disorders. The presence of the piperazine and pyrimidine rings may contribute to interactions with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression and anxiety.
Case Studies
Mechanism of Action
The mechanism of action of N1-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives, highlighting key differences in substituents, pharmacological activities, and physicochemical properties:
Key Observations
Core Scaffold Variations :
- The target compound's piperidine-piperazine-pyrimidine core distinguishes it from simpler analogs like 35 and 37 , which lack the pyrimidinyl group . This modification may enhance binding to purinergic or serotonin receptors due to the pyrimidine's hydrogen-bonding capacity.
- Compound 15 replaces the pyrimidinyl-piperazine with a chloro-methoxyphenyl group, favoring antitubercular activity via sulfonamide-enzyme interactions .
Pharmacological Implications: Analgesic activity in 35 and 37 correlates with sulfonamide-acetamide motifs, suggesting shared mechanisms with the target compound . The trifluoromethyl group in 9a increases lipophilicity (LogP ~3.5 vs.
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to 9a–9g , involving coupling of pre-functionalized piperazine and sulfonyl-phenyl intermediates .
Safety and Bioavailability :
- N-Acetylsulfapyridine (a sulfonamide antibiotic) highlights the acetamide-sulfonamide motif's role in antibacterial activity, but its higher melting point (245–247°C) suggests lower solubility compared to the target compound .
Data Table: Comparative Physicochemical Properties
Biological Activity
N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The key steps include:
- Formation of the Piperazine Intermediate : The synthesis begins with the preparation of a piperazine derivative, which is reacted with a pyrimidine system.
- Acetamide Formation : The piperazine derivative is then acylated with an acetamide to form the target compound.
- Sulfonyl Group Introduction : A sulfonyl group is introduced to enhance biological activity.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and ion channels. It has been shown to act as a selective anxiolytic agent, potentially offering advantages over traditional anxiolytics by reducing the risk of antipsychotic side effects .
Pharmacological Studies
Recent pharmacological studies have highlighted several notable activities:
- Anticonvulsant Activity : In animal models, derivatives similar to this compound have demonstrated anticonvulsant properties, particularly in maximal electroshock (MES) tests . These studies suggest that modifications in the chemical structure can lead to varying levels of efficacy.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, showcasing potential as multitarget inhibitors for anti-inflammatory therapies .
Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant activity of several piperazine derivatives, compounds structurally related to this compound were tested in MES and subcutaneous pentylenetetrazole screens. Results indicated that certain modifications led to enhanced efficacy in seizure protection .
Study 2: Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory properties of related sulfonamide derivatives. The compounds were tested for their inhibitory effects on COX-2 and TRPV1 receptors, with some showing significant potency (IC50 values in the low micromolar range). These findings suggest that structural variations can significantly impact therapeutic potential .
Data Summary
| Compound | Activity Type | IC50 Value | Model Used |
|---|---|---|---|
| 9a | COX-2 Inhibition | 0.011 μM | In vitro |
| 9b | TRPV1 Inhibition | 0.008 μM | In vitro |
| Derivative 20 | Anticonvulsant | Effective at 100 mg/kg | MES Test |
Q & A
Q. What experimental approaches optimize reaction yields for large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Use Minitab or JMP to screen parameters (temperature, catalyst loading).
- Flow chemistry : Continuous-flow reactors for sulfonylation steps to reduce side reactions.
- In situ monitoring : ReactIR to track carbonyl intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
